

A Spectroscopic Comparison of 1-benzyl-1H-indole-3-carbaldehyde and Its Derivatives

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Compound of Interest

Compound Name: 1-benzyl-1H-indole-3-carbaldehyde

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic properties of **1-benzyl-1H-indole-3-carbaldehyde** and its derivatives. The information presented is supported by experimental data to facilitate structural elucidation and characterization.

This technical guide delves into the spectroscopic characteristics of **1-benzyl-1H-indole-3-carbaldehyde**, a key intermediate in the synthesis of various biologically active compounds, and its derivatives. By examining ^1H NMR, ^{13}C NMR, IR, UV-Vis, and Mass Spectrometry data, this comparison aims to provide a comprehensive reference for researchers engaged in the synthesis and development of novel indole-based therapeutic agents.

Comparative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **1-benzyl-1H-indole-3-carbaldehyde** and a selection of its derivatives. These derivatives feature modifications at the N-benzyl group or on the indole ring, allowing for a comparative analysis of substituent effects on the spectral properties.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in δ , ppm)

Compound	Aldehydic Proton (s)	Indole H-2 (s)	Aromatic Protons (m)	Benzyl CH ₂ (s)	Other Protons	Solvent
1-benzyl-1H-indole-3-carbaldehyde	10.01	7.72	8.38-8.28, 7.39-7.30, 7.22-7.16	5.37	-	CDCl ₃
1-methyl-1H-indole-3-carbaldehyde	10.01	7.69	8.35, 7.50-7.33	-	3.90 (s, 3H, N-CH ₃)	CDCl ₃
1-allyl-1H-indole-3-carbaldehyde	10.02	7.74	8.32, 7.39-7.32	-	6.07-5.99 (m, 1H), 5.36-5.17 (m, 2H), 4.80 (d, 2H)	CDCl ₃
1-phenyl-1H-indole-3-carbaldehyde	10.14	7.94	8.44, 7.65-7.51, 7.39	-	-	CDCl ₃
1-benzyl-5-iodo-1H-indole-3-carbaldehyde	9.90	7.62	8.67, 7.51, 7.34, 7.17-7.12, 7.05	5.30	-	CDCl ₃

Data sourced from publicly available spectral data.[\[1\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in δ , ppm)

Compound	C=O	Indole C-3a	Indole C-7a	Benzyl C (ipso)	Aromatic/Indole C	Benzyl CH ₂	Other C	Solvent
1-benzyl-1H-indole-3-carbaldehyde	184.62	137.48	138.43	135.30	129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35	50.95	-	CDCl ₃
1-methyl-1H-indole-3-carbaldehyde	184.43	137.90	-	-	125.29, 124.04, 122.94, 122.04, 118.09, 109.87	-	33.69 (N-CH ₃)	CDCl ₃
1-allyl-1H-indole-3-carbaldehyde	184.58	137.32	138.28	-	131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28	49.54	-	CDCl ₃
1-phenyl-1H-indole-3-carbaldehyde	184.99	137.51	-	138.22	130.02, 128.32, 125.59, 124.87, 124.64, 123.49, 122.27,	-	-	CDCl ₃

					119.73, 111.12				
					132.6, 130.9, 129.2, 128.6,				
1-benzyl-5-iodo-1H-indole-3-carbaldehyde	184.3	136.6	138.8	134.9	127.6, 127.2, 117.5, 112.4, 87.3	51.1	-	CDCl ₃	

Data sourced from publicly available spectral data.[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (in cm⁻¹)

Compound	C=O Stretch	C-H (aldehyde) Stretch	Aromatic C=C Stretch	C-N Stretch
1-benzyl-1H-indole-3-carbaldehyde	~1652	~2820, ~2740	~1529	~1355
Indole-3-carbaldehyde	~1650	~2804, ~2749	~1435	~1386
1-benzyl-5-iodo-1H-indole-3-carbaldehyde	1652	Not specified	1529	1355

Characteristic absorption ranges are provided. Specific values can vary slightly based on the sample preparation method.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Mass-to-Charge Ratio (m/z) [M+H] ⁺
1-benzyl-1H-indole-3-carbaldehyde	C ₁₆ H ₁₃ NO	235.28	236.0
1-methyl-1H-indole-3-carbaldehyde	C ₁₀ H ₉ NO	159.19	160.0
1-allyl-1H-indole-3-carbaldehyde	C ₁₂ H ₁₁ NO	185.22	186.0
1-phenyl-1H-indole-3-carbaldehyde	C ₁₅ H ₁₁ NO	221.26	222.0
1-benzyl-5-iodo-1H-indole-3-carbaldehyde	C ₁₆ H ₁₂ INO	361.18	362.0

Data obtained from Electrospray Ionization (ESI) Mass Spectrometry.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. The following are generalized protocols for the key experiments cited.

Synthesis of 1-benzyl-1H-indole-3-carbaldehyde

A common synthetic route involves the N-benylation of indole-3-carbaldehyde. In a typical procedure, a mixture of indole-3-carbaldehyde, benzyl bromide, and anhydrous potassium carbonate in dimethylformamide (DMF) is stirred and refluxed for several hours.[2] The reaction progress is monitored by thin-layer chromatography (TLC).[2] Upon completion, the mixture is cooled and poured into ice-cold water, leading to the precipitation of the product, which is then filtered, washed, and can be recrystallized from a suitable solvent like ethanol.[2]

¹H and ¹³C NMR Spectroscopy

For NMR analysis, samples are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) serving as an internal standard for chemical shift calibration (0.00 ppm).[3] A standard ¹H NMR spectrum is

acquired on a 400 or 500 MHz spectrometer, with 8-16 scans typically being sufficient for samples with adequate concentration.[3] For ^{13}C NMR, a proton-decoupled sequence is commonly used, and due to the low natural abundance of the ^{13}C isotope, a larger number of scans (256 to 1024 or more) is often necessary.[3]

FT-IR Spectroscopy

For solid samples, the thin solid film method is a common and effective technique. This involves dissolving a small amount of the compound in a volatile solvent like methylene chloride or acetone.[4] A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr). [4] After the solvent evaporates, a thin film of the solid remains on the plate, which is then placed in the spectrometer for analysis.[4]

UV-Vis Spectroscopy

UV-Vis spectra are recorded on a spectrophotometer using a solution of the sample in a suitable solvent that is transparent in the UV-Vis region, such as methanol or ethanol. The concentration of the solution is adjusted to ensure that the absorbance falls within the optimal range of the instrument. The spectrum is typically recorded as a plot of absorbance versus wavelength.

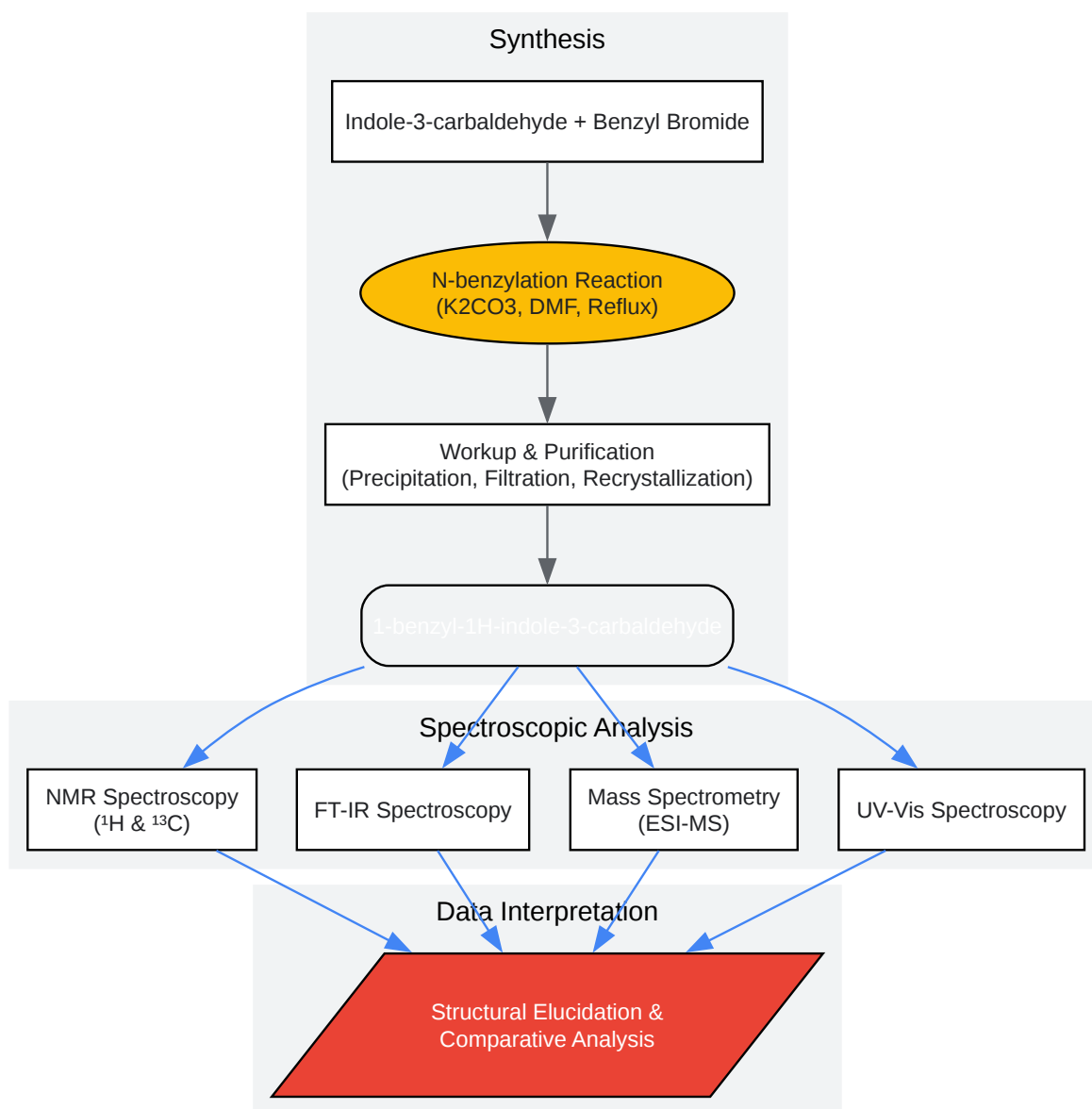
Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for these compounds. Samples are dissolved in a polar volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL, and then further diluted.[5] The solution is then introduced into the mass spectrometer, where the analyte molecules are ionized, typically by protonation to form $[\text{M}+\text{H}]^+$ ions, and their mass-to-charge ratios are determined.[6]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **1-benzyl-1H-indole-3-carbaldehyde** and its derivatives.



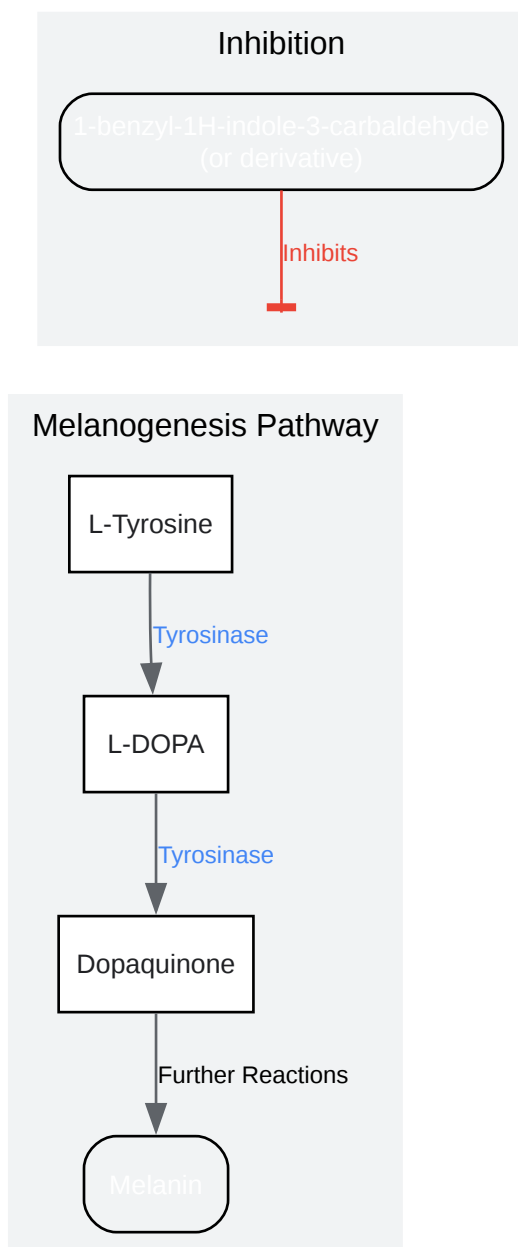
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

Biological Activity: Tyrosinase Inhibition Pathway

Several indole derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.^{[7][8]} This has implications for the treatment of hyperpigmentation

disorders. The aldehyde group of compounds like **1-benzyl-1H-indole-3-carbaldehyde** can potentially interact with the enzyme.[9] The diagram below illustrates the role of tyrosinase in melanogenesis and its inhibition.



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Caption: Tyrosinase Inhibition by Indole Derivatives.

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